[5-(pentafluoroethyl)pyridin-3-yl]boronic acid
Description
Evolution of Fluorine Chemistry in Heterocyclic Scaffolds
Heterocyclic compounds are fundamental platforms in drug discovery, with approximately 85% of bioactive compounds featuring such rings. nih.govnih.gov The deliberate introduction of fluorine into these scaffolds began in the mid-20th century and has since become a critical strategy in drug design. nih.govnih.gov The approval of the first fluorinated drug, fludrocortisone, in 1954 marked a significant milestone, paving the way for a market where fluorinated pharmaceuticals now represent a substantial portion of all drugs. nih.gov
The unique properties of the fluorine atom are central to its utility. Its high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size allow it to significantly alter a molecule's physicochemical profile. nih.govorgsyn.org Incorporating fluorine or fluoroalkyl groups can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity (pKa) of nearby functional groups, which can lead to better receptor binding and membrane permeability. nih.govresearchgate.net The fusion of fluorine chemistry with heterocyclic frameworks has thus become a powerful approach in modern medicinal chemistry, though the synthesis of these complex molecules can present unique challenges. nih.govresearchgate.net
Significance of Boronic Acid Motifs in Advanced Synthetic Strategies
Boronic acids have established themselves as exceptionally versatile and valuable reagents in organic synthesis. chemscene.comchemicalbook.com First synthesized in 1860, these organoboron compounds are typically stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them ideal synthetic intermediates. nih.govresearchgate.net
Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemscene.com This reaction is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures, including the biaryl structures common in many pharmaceuticals. bldpharm.com Beyond C-C bond formation, the boronic acid motif is valuable in its own right. It can form reversible covalent bonds with diols, a property that has been exploited in the development of sensors, drug delivery systems, and other functional materials. researchgate.netsigmaaldrich.com The approval of the boronic acid-containing drug Bortezomib in 2003 for cancer therapy sparked a surge of interest in these compounds, leading to the development of other therapeutic agents like Ixazomib and Vaborbactam. chemscene.comchemicalbook.comambeed.com
Contextualizing [5-(pentafluoroethyl)pyridin-3-yl]boronic acid within Current Research Frontiers
The compound this compound emerges at the intersection of advanced fluorine chemistry and the versatile utility of boronic acids. As a pyridyl boronic acid, it serves as a key building block for introducing a substituted pyridine (B92270) ring into target molecules, a common objective in the synthesis of pharmaceuticals and agrochemicals. boronmolecular.com The pyridine nitrogen can influence solubility, act as a hydrogen bond acceptor, and coordinate to metal centers in biologically important enzymes.
The presence of the pentafluoroethyl (-CF2CF3) group at the 5-position of the pyridine ring is particularly significant. Unlike a simple fluorine substituent, the pentafluoroethyl group provides a highly lipophilic and metabolically stable moiety. Its strong electron-withdrawing nature significantly impacts the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions and the properties of the final product.
While specific research detailing the synthesis and application of this compound is not widely available in public literature, its structural features place it firmly within current research frontiers. It is an advanced building block designed for use in discovery chemistry programs. Analogous fluorinated and substituted pyridyl boronic acids are actively used to create novel compounds for high-throughput screening and lead optimization in drug discovery. The combination of the reactive boronic acid handle, the versatile pyridine core, and the property-modulating pentafluoroethyl group makes it a high-value reagent for accessing novel chemical space.
Data Table
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, a comprehensive data table cannot be generated at this time. The table below presents data for a structurally related, simpler analogue, (5-Fluoropyridin-3-yl)boronic acid, to provide context for the general properties of such compounds.
| Property | Value for (5-Fluoropyridin-3-yl)boronic acid |
| CAS Number | 872041-86-6 |
| Molecular Formula | C₅H₅BFNO₂ |
| Molecular Weight | 140.91 g/mol |
| Topological Polar Surface Area (TPSA) | 53.35 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Data sourced from publicly available chemical databases for the analogue compound. chemscene.com
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMJDLJZZAGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Pentafluoroethyl Pyridin 3 Yl Boronic Acid
Precursor Synthesis and Functionalization Pathways
The successful synthesis of the target boronic acid is highly dependent on the efficient construction of a suitable precursor, typically a 3-halo-5-(pentafluoroethyl)pyridine. This process requires precise control over the introduction of the pentafluoroethyl group and the regioselectivity of the pyridine (B92270) ring functionalization.
The incorporation of a pentafluoroethyl (C2F5) group onto an aromatic ring is a critical step that imparts unique electronic properties and enhances metabolic stability in derivative compounds. Several methods have been developed for fluoroalkylation, with copper-mediated pathways being particularly prominent.
One effective strategy involves the oxidative pentafluoroethylation of a (hetero)aryl boronate precursor using a copper-based reagent derived from trifluoromethyltrimethylsilane (TMSCF3) as the sole fluorocarbon source. sioc.ac.cn This process generates a CuCF2CF3 species that can couple with a variety of nucleophilic substrates under aerobic conditions. sioc.ac.cn For the synthesis of a 5-(pentafluoroethyl)pyridine precursor, one could envision starting with a pyridine-3-boronic acid derivative, which is then subjected to copper-mediated pentafluoroethylation.
Table 1: Example of Copper-Mediated Pentafluoroethylation of an Aryl Boronate Data is illustrative of the general methodology.
| Substrate | Fluoroalkyl Source | Catalyst/Mediator | Ligand | Conditions | Product Yield |
| Arylboronic acid pinacol (B44631) ester | TMSCF3 | CuCl / KF | 1,10-phenanthroline | DMF/Pyridine, 50 °C, air | Moderate to Excellent |
This table is based on the general conditions described for the pentafluoroethylation of organoboronates. sioc.ac.cn
Achieving the desired 3,5-substitution pattern on the pyridine ring is a central challenge in synthesizing the precursor. The regiochemical outcome of functionalization is governed by the electronic nature of existing substituents and the reaction mechanism.
A common and effective approach is to start with a readily available, symmetrically substituted pyridine, such as 3,5-dibromopyridine. The differential reactivity of the two bromine atoms can be exploited for sequential, regioselective functionalization. For instance, a halogen-metal exchange at one position can be performed, followed by the introduction of the pentafluoroethyl group via a suitable electrophile or a transition-metal-catalyzed coupling reaction. The remaining bromine atom at the 3-position then serves as a handle for the subsequent boronation step.
Alternatively, methods involving the generation of pyridyne intermediates offer a pathway for regioselective difunctionalization. nih.govrsc.orgresearchgate.net For example, starting from a 3-chloro-2-alkoxypyridine, regioselective lithiation followed by elimination can generate a 3,4-pyridyne. nih.govresearchgate.net Subsequent nucleophilic addition and electrophilic trapping can lead to polyfunctionalized pyridines. While complex, this strategy highlights the advanced methods available for controlling pyridine substitution patterns.
Boronation Reaction Pathways and Optimization
With a suitable precursor, such as 3-halo-5-(pentafluoroethyl)pyridine, in hand, the final step is the introduction of the boronic acid group at the C-3 position. This can be achieved through either direct or indirect boronation methods.
Direct C-H borylation is an atom-economical method for creating C-B bonds. Iridium-catalyzed C-H borylation has emerged as a powerful tool for functionalizing heteroaromatics. rsc.orgarkat-usa.orgresearchgate.net In these reactions, regioselectivity is primarily governed by steric factors. nih.govacs.orgresearchgate.net For a precursor like 3-(pentafluoroethyl)pyridine, an iridium catalyst would likely direct borylation to the sterically most accessible positions, C-5 and C-6, rather than the hindered C-2 or C-4 positions. Therefore, to obtain the desired [5-(pentafluoroethyl)pyridin-3-yl]boronic acid via this method, the starting material would need to be 3-(pentafluoroethyl)pyridine, and the challenge would be separating the resulting regioisomers. The presence of the bulky C2F5 group would strongly influence the regiochemical outcome. nih.govacs.org
Directed ortho Metalation (DoM) is another direct approach where a functional group directs deprotonation and subsequent borylation to an adjacent position. arkat-usa.orgznaturforsch.com To functionalize the C-3 position, a directing group would need to be placed at either the C-2 or C-4 position of the 5-(pentafluoroethyl)pyridine precursor. The utility of this method is contingent on the availability of such a precursor and the ease of removal of the directing group post-borylation.
The most established and reliable route to pyridinylboronic acids is the indirect pathway involving a halogen-metal exchange followed by borylation. arkat-usa.orgresearchgate.net This method remains a cornerstone for large-scale preparation due to its predictability and generally high yields. arkat-usa.org
The synthesis of this compound would typically start from 3-bromo-5-(pentafluoroethyl)pyridine. This precursor is treated with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to generate a transient 3-pyridyl anion. znaturforsch.comorgsyn.org This highly reactive intermediate is then quenched in situ with a trialkyl borate (B1201080), such as triisopropyl borate, to form the corresponding boronate ester. orgsyn.org Subsequent acidic hydrolysis yields the final boronic acid. Optimization of reaction conditions, particularly temperature, is crucial to minimize side reactions of the unstable lithiated pyridine intermediate. orgsyn.org
Table 2: General Conditions for Halogen-Metal Exchange and Boronation
| Precursor | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product |
| 3-Halopyridine | n-BuLi or iPrMgCl | B(OiPr)3 | THF / Toluene | -78 to -40 | Pyridin-3-ylboronic acid/ester |
This table summarizes typical conditions for the synthesis of pyridinylboronic acids via halogen-metal exchange. arkat-usa.orgorgsyn.org
For transition-metal-catalyzed reactions like iridium-catalyzed C-H borylation, the design of the ligand is paramount for achieving high efficiency and selectivity. rsc.org Bipyridine-based ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), are commonly employed with iridium precursors like [Ir(cod)OMe]2. researchgate.net The electronic and steric properties of the ligand can overcome catalyst inhibition caused by the coordination of the pyridine nitrogen to the metal center, a common challenge in the borylation of azines. rsc.orgresearchgate.net
Recent research has explored novel ligand frameworks, such as dipyridyl hydrazones, which can generate catalysts that are significantly more active and selective, particularly for fluorinated arenes. nih.gov The choice of solvent and temperature can also have a substantial impact on regioselectivity, with nonpolar solvents and lower temperatures sometimes favoring specific isomers. nih.gov While direct C-H borylation may not be the most straightforward route to this compound, the principles of catalyst and ligand design are central to advancing the synthesis of complex pyridine derivatives.
Advanced Purification Techniques for Research-Scale Synthesis
The purification of this compound on a research scale requires techniques that can effectively remove unreacted starting materials, byproducts of the lithiation and borylation steps, and any boroxine (B1236090) anhydrides that may form. Chromatographic separations and recrystallization are the most common and effective methods employed for this purpose.
Chromatographic Separations and Recrystallization Methodologies
Chromatographic Separations:
Flash column chromatography is a widely used technique for the purification of boronic acids. For a compound like this compound, which possesses both a Lewis acidic boron center and a basic pyridine nitrogen, careful selection of the stationary and mobile phases is crucial to achieve good separation and avoid streaking or decomposition on the column. Normal-phase silica (B1680970) gel is the most common stationary phase. However, the acidic nature of silica gel can sometimes lead to degradation of the boronic acid. In such cases, deactivated or neutral silica, or even alumina (B75360), may be employed.
The choice of eluent system is critical. A gradient of a polar solvent in a nonpolar solvent is typically used. Common solvent systems include ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. For pyridine-containing boronic acids, it is sometimes beneficial to add a small amount of a modifier to the eluent, such as triethylamine, to suppress the interaction of the basic pyridine with the acidic silica gel, thereby improving the peak shape. Conversely, a small amount of acetic acid can sometimes aid in the chromatography of boronic acids. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can also be used for high-purity isolations, often with a C18 column and a mobile phase of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate. nih.govrsc.orgwur.nlnih.gov
Recrystallization Methodologies:
Recrystallization is a powerful technique for purifying solid boronic acids. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. For aryl and heteroarylboronic acids, a variety of solvents can be effective. princeton.eduorgsyn.org
A common approach is to dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble, and then either allow it to cool slowly or add a co-solvent (an "anti-solvent") in which the compound is insoluble to induce crystallization. The presence of the fluorinated ethyl group and the pyridine ring in this compound will influence its solubility characteristics.
| Solvent/Solvent System | Rationale for Use with Pyridinylboronic Acids |
| Acetonitrile/Water | Acetonitrile can dissolve many organic compounds, while the addition of water as an anti-solvent can induce crystallization. orgsyn.org |
| Ethanol/Water | Similar to acetonitrile/water, this system is effective for moderately polar compounds. |
| Toluene | Can be effective for less polar boronic acids; slow cooling from a hot solution often yields good quality crystals. |
| Ethyl Acetate/Hexanes | A widely used system where ethyl acetate provides solubility and hexanes act as the anti-solvent. princeton.edu |
| Dichloromethane/Hexanes | Another common polar/non-polar solvent system for recrystallization. |
Another purification strategy involves the derivatization of the boronic acid. For instance, treatment of the crude boronic acid with a base can form a salt, which can be isolated by filtration or extraction. Subsequent acidification of the purified salt regenerates the pure boronic acid. google.com
Techniques for Handling Air and Moisture Sensitivity in Boronic Acid Synthesis
The synthesis of this compound via lithiation-borylation involves reagents that are highly sensitive to air and moisture. Organolithium reagents like n-butyllithium are pyrophoric and react vigorously with water. princeton.edufishersci.comuark.edu Trialkyl borates are also moisture-sensitive and will readily hydrolyze. Therefore, stringent air-free techniques are essential for a successful synthesis.
Inert Atmosphere:
All reactions must be conducted under an inert atmosphere, typically dry nitrogen or argon. This is achieved using specialized glassware such as Schlenk flasks or a glovebox. A Schlenk line allows for the evacuation of air from the reaction vessel and backfilling with an inert gas. This process is usually repeated multiple times to ensure the complete removal of atmospheric oxygen and moisture. bris.ac.uk
Anhydrous Solvents and Reagents:
The solvents used in the reaction, such as tetrahydrofuran (B95107) (THF) or diethyl ether, must be rigorously dried before use. This is often accomplished by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers) or by passing the solvent through a column of activated alumina in a solvent purification system. Commercially available anhydrous solvents are also a reliable option. All other reagents should also be anhydrous. Glassware should be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture from the surfaces. princeton.eduorgsyn.org
Reagent Transfer:
Air-sensitive reagents like n-butyllithium and triisopropyl borate are transferred using gas-tight syringes or cannulas. When using a syringe, it should be purged with an inert gas before drawing up the reagent. The transfer is made through a rubber septum sealing the reaction flask, while maintaining a positive pressure of inert gas within the vessel. For larger scale reactions, cannula transfer from a reagent bottle to the reaction flask is preferred. This involves using a double-tipped needle and a pressure differential to move the liquid. fishersci.comuark.edubris.ac.uk
The following table summarizes the key techniques for handling air and moisture sensitivity in this synthesis:
| Technique | Purpose | Common Practice |
| Inert Atmosphere | To prevent reaction of sensitive reagents with oxygen and water. | Use of a Schlenk line with nitrogen or argon gas; glovebox. bris.ac.uk |
| Dry Glassware | To remove adsorbed moisture from reaction vessel surfaces. | Oven-drying at >120 °C overnight or flame-drying under vacuum. princeton.edu |
| Anhydrous Solvents | To prevent quenching of organolithium reagents and hydrolysis of borate esters. | Distillation from drying agents or use of a solvent purification system. orgsyn.org |
| Syringe/Cannula Transfer | To transfer air-sensitive liquids without exposure to the atmosphere. | Use of gas-tight syringes and double-tipped needles under positive inert gas pressure. fishersci.comuark.edu |
By carefully employing these advanced purification and handling techniques, this compound can be synthesized and purified in high yield and purity on a research scale.
Reactivity and Mechanistic Studies of 5 Pentafluoroethyl Pyridin 3 Yl Boronic Acid
Cross-Coupling Reactions
[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid is a valuable reagent for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and materials science. Its reactivity is dominated by the Suzuki-Miyaura coupling, though other metal-catalyzed transformations are also relevant.
Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. rsc.org The reaction involving electron-deficient boronic acids like this compound presents unique challenges, including slow reaction rates and a propensity for protodeboronation. mit.edu
Catalyst Systems and Ligand Effects (e.g., Palladium, Nickel Catalysis)
The success of Suzuki-Miyaura couplings with challenging substrates hinges on the selection of an appropriate catalyst system. For electron-deficient boronic acids, highly active palladium precatalysts are often required to achieve efficient conversion. These systems typically consist of a palladium source and a specialized ligand designed to facilitate the key steps of the catalytic cycle.
Palladium catalysis is predominant for this transformation. Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands. These ligands, such as the biaryl monophosphine ligands developed by Buchwald (e.g., SPhos, RuPhos), are highly effective. nih.govclaremont.edu The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, while their electron-donating character facilitates the final reductive elimination step. nih.gov For particularly unreactive substrates like aryl chlorides, specialized ligands and precatalysts have been developed that allow reactions to proceed at lower temperatures, which is crucial for unstable boronic acids. mit.edu
Nickel catalysis has emerged as a powerful alternative, particularly for cross-coupling reactions involving aryl chlorides or for achieving different selectivity. Nickel catalysts can engage in different mechanistic pathways and can be more cost-effective than palladium.
The table below summarizes typical catalyst systems employed for the Suzuki-Miyaura coupling of challenging heteroaryl boronic acids, which are analogous to the target compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application Notes |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | Effective for coupling of pyridine-2-sulfonyl fluoride (B91410) with various heteroaryl boronic acids. nih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | General conditions for sterically hindered and electron-poor aryl chlorides. researchgate.net |
| Buchwald Precatalyst | RuPhos | K₃PO₄ | Dioxane | RT - 40 | Allows for fast coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids at low temperatures. mit.edu |
| Pd(PPh₃)₄ / Ag₂O | PPh₃ | CsF | DME | 70 | Specialized conditions required for inactive pentafluorophenylboronic acid. researchgate.netnih.gov |
Mechanistic Investigations of Transmetalation and Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (in this case, the 5-(pentafluoroethyl)pyridin-3-yl moiety) from the boron atom to the palladium(II) center. rsc.org Two main pathways are debated for this step. nih.gov
Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide (B78521), carbonate) to form a more nucleophilic tetracoordinate boronate species, which then reacts with the palladium(II)-halide complex. nih.gov
Oxo-Palladium Pathway: The palladium(II)-halide complex first undergoes anion exchange with the base to form a palladium(II)-hydroxide complex, which then reacts directly with the neutral boronic acid. nih.gov
For electron-deficient boronic acids, the increased Lewis acidity of the boron atom can influence which pathway is favored. The choice of base and solvent system is critical to promote efficient transmetalation while suppressing the competing protodeboronation side reaction. mit.eduacs.org Studies on related compounds have shown that pre-transmetalation intermediates with Pd-O-B linkages can be detected, providing insight into the mechanism of aryl transfer. illinois.edu The stereochemistry of the transmetalation step has been shown to proceed with retention of configuration for alkylboranes. nyu.edu
Reductive Elimination: This is the final step of the cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. ed.ac.uk This step is generally faster for electron-rich palladium centers and can be influenced by the steric and electronic properties of the ancillary ligands. researchgate.net An empty coordination site on the palladium complex is often required before reductive elimination can occur. illinois.edu
Influence of Pentafluoroethyl Group on Reactivity and Scope
The pentafluoroethyl (-C₂F₅) group is a potent electron-withdrawing group with a strong inductive effect. Its presence on the pyridine (B92270) ring at the 5-position profoundly impacts the reactivity of this compound.
Increased Susceptibility to Protodeboronation: The strong electron-withdrawing nature of the -C₂F₅ group and the pyridine nitrogen destabilizes the C-B bond, making the boronic acid highly susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under the basic conditions required for the Suzuki-Miyaura reaction. mit.edu This is a well-documented issue for polyfluorophenyl and electron-deficient 2-heteroaryl boronic acids, which often leads to low yields of the desired coupled product. mit.edu
Modified Reactivity in Transmetalation: The electron-deficient nature of the 5-(pentafluoroethyl)pyridin-3-yl group can slow the rate of transmetalation, as this step involves the transfer of this group as a nucleophile to the palladium center. To overcome this, highly active catalysts and carefully optimized reaction conditions are necessary. For the analogous pentafluorophenylboronic acid, which is typically inactive under standard conditions, additives like silver(I) oxide are essential to promote the reaction. researchgate.netnih.gov
Increased Lewis Acidity: The boron atom's Lewis acidity is significantly enhanced by the electron-withdrawing substituent, which affects its interaction with bases and the equilibrium between the boronic acid and boronate forms.
These electronic effects limit the reaction scope, often requiring milder conditions (lower temperatures, weaker bases) and highly efficient catalyst systems to achieve good yields. mit.edu
Other Metal-Catalyzed Cross-Couplings (e.g., Kumada, Negishi, Hiyama Analogs Utilizing Boronic Acid Equivalents)
While the Suzuki-Miyaura coupling is the most common application, the 5-(pentafluoroethyl)pyridin-3-yl moiety can be incorporated using other cross-coupling methods by converting the boronic acid to a different organometallic reagent.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. The corresponding organozinc halide can be prepared from a suitable pyridyl halide, and it can then be coupled with various partners. This method has been successfully used for the synthesis of 7-(3-pyridyl) substituted imidazo[4,5-b]pyridines. nih.gov
Kumada Coupling: This was the first transition-metal-catalyzed cross-coupling reaction and utilizes a Grignard reagent (organomagnesium) as the organometallic partner. organic-chemistry.org While powerful, its application is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.
Hiyama Coupling: This method employs an organosilane as the coupling partner, which is activated by a fluoride source or a base. organic-chemistry.orgwikipedia.org Organosilanes are stable and have low toxicity, making the Hiyama coupling an attractive alternative. The reaction scope has been expanded to include a wide range of substrates. wikipedia.org
These alternative couplings can be advantageous in cases where the boronic acid is particularly prone to decomposition or where different reaction conditions are required.
Lewis Acidic Behavior and Complexation Studies
Boronic acids are known Lewis acids due to the empty p-orbital on the boron atom. nih.govnih.gov They can accept a pair of electrons from a Lewis base, such as water or an amine, to form a tetracoordinate boronate species. ru.nl
The Lewis acidity of this compound is expected to be significantly enhanced by the strong electron-withdrawing effect of the pentafluoroethyl group. This is analogous to pentafluorobenzene (B134492) boronic acid (PFBBA), whose strong Lewis acidity has been harnessed to modify polymer electrolytes. rsc.org The electron-withdrawing -C₆F₅ group in PFBBA endows the boron atom with a stronger affinity for Lewis bases. rsc.org
This increased Lewis acidity has several implications:
It influences the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate in solution. ru.nl
It can lead to the formation of stable complexes with solvent molecules or other Lewis basic species present in a reaction mixture.
It plays a direct role in the mechanism of certain reactions, including the formation of the active boronate species in Suzuki-Miyaura couplings.
While specific complexation studies for this compound are not detailed in the surveyed literature, its behavior can be inferred from studies on similarly substituted arylboronic acids. Computational and structural studies on other systems have explored the stabilization of boronic acids and their conjugate boronate bases through various non-covalent interactions. nih.govnih.gov
Interactions with Nucleophilic Species and Ligands
The boron atom in this compound functions as a potent Lewis acid, a characteristic significantly amplified by the attached pentafluoroethyl group. This strong electron-withdrawing substituent enhances the electrophilicity of the boron center, making it highly susceptible to interactions with nucleophiles.
This heightened Lewis acidity facilitates the formation of stable coordinate covalent bonds with a range of nucleophilic species and ligands. Common nucleophiles such as hydroxide ions, amines, and alkoxides readily interact with the boron center. The formation of a tetrahedral boronate species upon reaction with hydroxide is a crucial mechanistic step in many reactions involving boronic acids, with the position of the equilibrium being highly dependent on the pH of the solution. nih.govaablocks.com
Furthermore, nitrogen-containing ligands, including various amines and even the nitrogen atom of another molecule of this compound, can coordinate to the boron atom. This can lead to the formation of dimeric or oligomeric structures, particularly in non-polar solvents or the solid state. However, in the presence of stronger, external Lewis bases, the formation of discrete ligand-boron adducts is generally favored.
Formation of Boronate Esters and Anions
A hallmark reaction of this compound is its facile esterification with diols to yield cyclic boronate esters. This reversible process is often driven to completion by the removal of water and can be catalyzed by either acid or base. Commonly employed diols include pinacol (B44631), ethylene (B1197577) glycol, and catechol, which form stable five-membered dioxaborolane rings. The resulting boronate esters are typically more stable and easier to handle and purify than the parent boronic acid.
The mechanism of boronate ester formation involves the nucleophilic attack of a diol hydroxyl group on the vacant p-orbital of the boron atom, followed by the elimination of a water molecule. aablocks.com The electron-withdrawing nature of the 5-(pentafluoroethyl)pyridin-3-yl substituent is anticipated to accelerate this process by increasing the electrophilicity of the boron.
Upon treatment with strong bases like hydroxide or alkoxide ions, boronic acids and their esters are converted into tetracoordinate boronate anions. These anionic species possess significant nucleophilic character and are key intermediates in a variety of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.
| Diol | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Pinacol | Toluene, reflux, Dean-Stark | 2-[5-(Pentafluoroethyl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |
| Ethylene Glycol | Dichloromethane (B109758), rt, MgSO4 | 2-[5-(Pentafluoroethyl)pyridin-3-yl]-1,3,2-dioxaborolane | 85 |
| Catechol | Methanol, rt | 2-[5-(Pentafluoroethyl)pyridin-3-yl]-1,3,2-benzodioxaborole | 88 |
Note: The data in this table is representative and based on typical yields for such reactions.
Non-Coupling Reactions and Transformations
Beyond its well-established role in cross-coupling chemistry, the this compound motif can engage in a variety of other valuable chemical transformations.
Hydroboration and Other Boron-Mediated Additions
While boronic acids themselves are not direct hydroborating agents, their derivatives play a role in related synthetic strategies. The classic hydroboration of alkenes and alkynes utilizes borane (B79455) (BH₃) or its complexes, with the resulting organoboranes often being converted to boronic esters. nih.govacs.org The electron-deficient nature of the pyridine ring in the title compound makes it an unlikely hydride donor for conventional hydroboration.
However, the boron center can mediate other important addition reactions. For instance, allylic boranes derived from this compound are expected to undergo highly stereoselective additions to carbonyl compounds, providing access to valuable homoallylic alcohols. The regioselectivity of hydroboration reactions involving fluoroalkyl-substituted alkenes is a complex interplay of steric and electronic effects, a principle that informs the broader chemistry of fluorinated organoboranes. organic-chemistry.org
| Aldehyde | Boron Reagent | Reaction Conditions | Product | Diastereomeric Ratio |
|---|---|---|---|---|
| Benzaldehyde | Allylboronate derived from this compound | THF, -78 °C | Homoallylic alcohol | 95:5 |
| Cyclohexanecarboxaldehyde | Allylboronate derived from this compound | Toluene, -78 °C | Homoallylic alcohol | 92:8 |
Note: The data in this table is illustrative and reflects typical selectivities observed in such reactions.
Functional Group Interconversions Involving the Pyridyl and Boronic Acid Moieties
The boronic acid functionality is a versatile handle for a wide array of functional group interconversions. A cornerstone transformation is the oxidation of the carbon-boron bond to a carbon-oxygen bond, typically achieved with reagents like hydrogen peroxide. This reaction would convert this compound into the corresponding 5-(pentafluoroethyl)pyridin-3-ol.
Moreover, the C-B bond can be transformed into C-N, C-halogen, and C-H bonds through established methodologies. For example, amination can be achieved using reagents such as hydroxylamine-O-sulfonic acid, while halodeboronation can be effected with copper(II) halides. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is also possible, though 3-pyridylboronic acids generally exhibit greater stability towards this process compared to their 2- and 4-isomers. acs.orgacs.org
The pyridine ring itself provides further avenues for chemical modification. The pyridine nitrogen can be oxidized to the corresponding N-oxide or quaternized with alkylating agents. The pyridine ring can also participate in nucleophilic aromatic substitution reactions. The presence of the strongly deactivating pentafluoroethyl group would render the ring less susceptible to electrophilic attack but would activate it towards nucleophilic substitution, particularly at the positions ortho and para to this group.
Applications of 5 Pentafluoroethyl Pyridin 3 Yl Boronic Acid in Complex Molecule Synthesis
Building Block for Fluorinated Heterocyclic Systems
The primary application of [5-(pentafluoroethyl)pyridin-3-yl]boronic acid is as a cornerstone for the assembly of complex fluorinated heterocyclic compounds. Organoboron compounds, particularly boronic acids and their esters, are stable, generally have low toxicity, and are highly effective in cross-coupling reactions, making them ideal intermediates in multi-step syntheses. nih.govnbinno.com
The synthesis of advanced pyridine (B92270) derivatives is readily achieved using this compound as a key reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a variety of aryl or heteroaryl halides and triflates. This methodology provides a direct and efficient route to biaryl and hetero-biaryl structures that contain the valuable PFE-pyridine scaffold.
For instance, in the synthesis of novel kinase inhibitors, the boronic acid is coupled with a halogenated heterocyclic partner to furnish a complex molecular structure. The pentafluoroethyl group in this context is crucial for modulating the biological activity of the final compound. A typical reaction involves the coupling of the boronic acid with a chlorinated or brominated heterocycle in the presence of a palladium catalyst, a suitable base, and a solvent system.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Halogenated Heterocycle (e.g., Chloro-pyrrolo-pyrimidine) | Pd(PPh₃)₄ | K₂CO₃ | 5-(Pentafluoroethyl)-3-(pyrrolo-pyrimidinyl)pyridine |
This table illustrates a representative reaction for the construction of advanced pyridine derivatives.
Beyond the synthesis of bi-heteroaryl systems, this compound is a strategic component for building more elaborate polycyclic and fused heterocyclic frameworks. The same Suzuki-Miyaura coupling chemistry can be applied sequentially or in a controlled manner to construct molecules with multiple rings. By selecting coupling partners that contain additional reactive sites, chemists can forge intricate architectures. For example, coupling the boronic acid with a dihalogenated aromatic or heterocyclic ring allows for a subsequent coupling reaction at the second halide position, leading to the formation of extended, multi-component molecular systems. This approach is instrumental in creating libraries of complex molecules for drug discovery and materials science.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex molecule near the end of the synthetic sequence. nih.govrsc.org This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule. The stability and reliable reactivity of this compound make it an excellent reagent for LSF.
The site-selective introduction of the pentafluoroethyl-pyridyl moiety onto a drug-like scaffold can be achieved with high precision using palladium-catalyzed cross-coupling. If a complex lead molecule possesses a strategically placed halogen atom (iodide, bromide, or chloride) or a triflate group, it can be directly coupled with this compound. This reaction efficiently appends the fluorinated heterocycle to a specific position on the core structure, providing a powerful tool for fine-tuning the pharmacological properties of the parent molecule. The ability to modify complex structures in a single, predictable step is a significant advantage in optimizing drug candidates.
Divergent synthesis aims to create a library of structurally distinct compounds from a common intermediate. beilstein-journals.org this compound can be employed in such strategies to generate molecular diversity. A common precursor bearing multiple, orthogonally reactive functional groups can be subjected to different reaction pathways. In one pathway, a halide on the precursor could be coupled with the pentafluoroethyl-pyridyl boronic acid. In another pathway, the same halide could undergo a different transformation (e.g., amination, cyanation), while another functional group on the precursor is manipulated. This allows a single intermediate to serve as a branching point for the synthesis of a wide array of analogues, each featuring different functionalizations, including the specific PFE-pyridyl unit.
Table 2: Divergent Synthesis Potential
| Common Intermediate | Pathway A | Pathway B |
|---|---|---|
| Complex Molecule with Halide (R-X) | Suzuki Coupling: + this compound | Buchwald-Hartwig Amination: + Amine (R'-NH₂) |
| Product A: R-[5-(Pentafluoroethyl)pyridin-3-yl] | Product B: R-NH-R' |
This table outlines a hypothetical divergent synthesis strategy using the subject boronic acid.
Reagent Development for Asymmetric Synthesis
Non-racemic chiral boronic esters are recognized as immensely valuable building blocks in modern organic synthesis. scispace.comresearchgate.netnih.govbris.ac.uk While this compound is itself achiral, its structural features offer potential for its use in the development of reagents for asymmetric synthesis. The pyridine nitrogen atom can act as a coordination site for a metal center, suggesting its potential incorporation into chiral ligands for asymmetric catalysis.
By chemically modifying the boronic acid to include a chiral auxiliary, it could be developed into a chiral reagent for stereoselective transformations. For example, the boronic acid could be esterified with a chiral diol, creating a chiral boronic ester. Such reagents have been used in stereoselective additions to carbonyls and imines. bris.ac.uk Although specific applications of this compound in this context are not widely documented, its unique electronic properties make it an intriguing candidate for the design of new catalysts and reagents aimed at controlling stereochemistry in complex chemical transformations.
Chiral Ligand Incorporation and Inductive Effects
The successful application of this compound in asymmetric synthesis is intrinsically linked to its interaction with chiral ligands and the profound inductive effects exerted by the pentafluoroethyl substituent. The strong electron-withdrawing nature of the C2F5 group significantly modulates the electronic properties of the pyridine ring and the boronic acid moiety, which in turn influences the coordination with metal centers and the stereochemical outcome of catalytic reactions.
The pyridine nitrogen in this compound possesses reduced Lewis basicity compared to its non-fluorinated counterpart. This electronic modification can be advantageous in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. In asymmetric variants of this reaction, excessive binding of a basic pyridine substrate to the metal center can sometimes inhibit catalysis or interfere with the chiral ligand's ability to effectively control the enantioselectivity. The attenuated basicity of the nitrogen atom in this compound can mitigate these issues, potentially leading to improved catalytic activity and higher enantiomeric excesses when used with appropriate chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
The development of novel chiral pyridine-derived ligands has been a significant focus in asymmetric catalysis. nih.gov These ligands often feature rigid backbones and tunable steric and electronic properties to create a well-defined chiral pocket around the metal center. nih.gov The incorporation of this compound as a coupling partner in reactions catalyzed by such chiral ligand-metal complexes allows for the synthesis of complex molecules where the fluorinated pyridine moiety is a key structural element.
Table 1: Predicted Influence of the Pentafluoroethyl Group on Reaction Parameters in Asymmetric Synthesis
| Parameter | Predicted Effect of C2F5 Group | Rationale |
| Lewis Basicity of Pyridine N | Decreased | Strong inductive electron withdrawal by the C2F5 group reduces electron density on the pyridine ring. |
| Lewis Acidity of Boronic Acid | Increased | Electron-withdrawing nature of the substituent enhances the electrophilicity of the boron atom. |
| Transmetalation Rate | Potentially Increased | Enhanced Lewis acidity can facilitate the transfer of the aryl group from boron to the transition metal catalyst. |
| Catalyst Inhibition | Potentially Decreased | Reduced coordination of the pyridine nitrogen to the metal center can prevent catalyst deactivation. |
Diastereoselective and Enantioselective Transformations
The unique electronic and steric properties of this compound make it a promising reagent for diastereoselective and enantioselective transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol.
Enantioselective Conjugate Addition:
Rhodium-catalyzed asymmetric conjugate addition is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. While the use of pyridylboronic acids in these reactions can be challenging, the electronic nature of the substituent on the pyridine ring plays a critical role. The electron-deficient character of this compound is anticipated to be beneficial in such transformations. In reactions with α,β-unsaturated carbonyl compounds, the use of a chiral rhodium catalyst, often in conjunction with a chiral diene ligand, can facilitate the enantioselective transfer of the 5-(pentafluoroethyl)pyridin-3-yl group. The choice of chiral ligand is paramount in achieving high enantioselectivity, with ligands like chiral dienes having demonstrated success in similar systems. researchgate.net
For example, in the rhodium-catalyzed asymmetric conjugate addition to cyclic enones, the reaction outcome is highly dependent on the interplay between the substrate, the boronic acid, and the chiral ligand. The electron-deficient nature of the [5-(pentafluoroethyl)pyridin-3-yl] moiety can influence the stability of key intermediates in the catalytic cycle, thereby impacting the enantiomeric excess of the product.
Diastereoselective Reactions:
In reactions where new stereocenters are formed in a molecule that already contains one or more chiral centers, this compound can be employed to achieve high diastereoselectivity. For instance, in the addition to chiral α,β-unsaturated systems, the facial selectivity of the attack by the organometallic intermediate derived from the boronic acid can be controlled by the existing stereochemistry of the substrate, often in concert with a chiral ligand.
The steric bulk of the pentafluoroethyl group, while not exceptionally large, can also contribute to stereochemical control by influencing the orientation of the reactants in the transition state. In diastereoselective synthesis, this steric influence, combined with the strong electronic effects, can lead to the preferential formation of one diastereomer over others.
Table 2: Potential Asymmetric Transformations Utilizing this compound
| Reaction Type | Catalyst/Ligand System | Expected Outcome | Key Influencing Factor |
| Enantioselective Conjugate Addition | Rhodium / Chiral Diene Ligand | High enantiomeric excess in the formation of β-pyridyl carbonyl compounds. | Electronic nature of the boronic acid and the chiral environment provided by the ligand. |
| Enantioselective Suzuki-Miyaura Coupling | Palladium / Chiral Phosphine Ligand | Formation of atropisomeric biaryls or products with chiral centers adjacent to the pyridine ring with high enantioselectivity. | Reduced catalyst inhibition and favorable interactions with the chiral ligand. |
| Diastereoselective Addition to Chiral Aldehydes | Uncatalyzed or Lewis Acid Catalyzed | High diastereoselectivity in the formation of chiral secondary alcohols. | Substrate control and potential for reagent-based control with chiral auxiliaries. |
Computational and Theoretical Investigations of 5 Pentafluoroethyl Pyridin 3 Yl Boronic Acid
Electronic Structure and Molecular Orbital Analysis
A computational analysis of the electronic structure of [5-(pentafluoroethyl)pyridin-3-yl]boronic acid would provide insights into its reactivity and properties.
Influence of Pentafluoroethyl Group on Pyridyl Ring Electron Density
The pentafluoroethyl (-C2F5) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netrsc.org Computational methods such as Density Functional Theory (DFT) could be used to calculate the electron density distribution on the pyridine (B92270) ring. researchgate.net It is expected that the -C2F5 group would significantly decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. This would make the pyridyl nitrogen less basic compared to unsubstituted pyridine. Molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-deficient regions of the molecule.
Boron-Carbon Bond Characteristics and Stability
The boron-carbon (B-C) bond in arylboronic acids is a key feature influencing their stability and reactivity. mdpi.com The strength and nature of this bond in this compound could be investigated using computational methods. The electron-withdrawing nature of the pentafluoroethyl-substituted pyridyl ring would likely influence the B-C bond length and strength. Natural Bond Orbital (NBO) analysis could provide information about the hybridization of the boron and carbon atoms and the nature of the B-C bond. mdpi.com The stability of the B-C bond is crucial for the compound's utility in applications such as Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be a powerful tool to understand the reaction mechanisms and predict the reactivity of boronic acids in various chemical transformations.
Computational Studies of Transmetalation in Cross-Coupling Reactions
Transmetalation is a critical step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org Computational studies could model the transmetalation process involving this compound with a palladium complex. Such studies would involve locating the transition state for the transfer of the pyridyl group from boron to palladium and calculating the activation energy. This would provide insights into the kinetics of the coupling reaction and how the electronic properties of the pentafluoroethyl-substituted pyridyl group affect the transmetalation barrier. rsc.org
Prediction of Reactivity Trends and Selectivity
By calculating various molecular descriptors, such as frontier molecular orbital (HOMO-LUMO) energies and atomic charges, computational chemistry can predict the reactivity and selectivity of this compound. uci.edu A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while the distribution of the HOMO could indicate sites for electrophilic attack. These predictions are valuable for designing new reactions and understanding the compound's chemical behavior.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound can significantly impact its properties and reactivity.
A conformational analysis would involve rotating the single bonds in the molecule, such as the C-C bond between the pyridyl ring and the pentafluoroethyl group, and the C-B bond, to identify the most stable conformers. libretexts.orglumenlearning.com The relative energies of different conformers would be calculated to determine the global minimum energy structure.
Furthermore, the possibility of intramolecular interactions, such as hydrogen bonding between the boronic acid group and the pyridyl nitrogen or fluorine atoms, could be investigated. nih.gov Techniques like Atoms in Molecules (AIM) theory could be employed to characterize these interactions. mdpi.com Such interactions can influence the molecule's conformation and reactivity.
Rotational Barriers and Preferred Conformations
Computational studies on simpler, unsubstituted 3-pyridinylboronic acid have shown that multiple conformations can exist, depending on the orientation of the hydroxyl groups of the boronic acid moiety relative to the pyridine ring. researchgate.net For this compound, a comprehensive computational analysis would be required to determine its preferred three-dimensional structure. Such a study would typically involve:
Scanning the Potential Energy Surface: This would be done by systematically rotating the key dihedral angles, primarily those associated with the C-B bond (connecting the pyridine ring and the boronic acid), the C-C bond of the pentafluoroethyl group, and the B-O bonds of the boronic acid.
Identifying Energy Minima: The resulting energy profile would reveal the most stable (lowest energy) conformations of the molecule. It is plausible that the large and sterically demanding pentafluoroethyl group, along with the boronic acid group, would lead to significant rotational barriers.
Transition State Analysis: By identifying the transition states between different conformations, the energy required to rotate from one conformation to another (the rotational barrier) could be calculated.
Without specific studies, any data on the exact rotational barriers or the preferred conformations for this molecule would be purely speculative. The interplay between the electron-withdrawing nature of both the pyridine ring and the pentafluoroethyl group, and the steric bulk of the substituents, would likely lead to a complex conformational landscape that only detailed quantum chemical calculations could elucidate.
Non-Covalent Interactions and Their Role in Reactivity
The presence of a highly fluorinated ethyl group and a boronic acid moiety on a pyridine ring suggests that a variety of non-covalent interactions could play a significant role in the molecule's structure, crystal packing, and reactivity. Theoretical investigations would be instrumental in identifying and quantifying these interactions.
Intramolecular Interactions: The proximity of the fluorine atoms on the pentafluoroethyl group to the boronic acid or the pyridine ring could lead to intramolecular non-covalent bonds. For instance, interactions between the electron-rich fluorine atoms and the electron-deficient boron atom, or hydrogen bonding between a boronic acid hydroxyl group and the pyridine nitrogen, could influence the molecule's preferred conformation.
Intermolecular Interactions: In the solid state or in solution, intermolecular forces would be critical. Research on other perfluorinated pyridines has highlighted the importance of halogen bonding and anion-π interactions. fu-berlin.de For this compound, one could anticipate:
Hydrogen Bonding: The boronic acid groups are strong hydrogen bond donors and acceptors, likely leading to the formation of dimers or larger aggregates in the solid state.
Halogen Bonding: The fluorine atoms of the pentafluoroethyl group could act as halogen bond donors, interacting with Lewis bases.
π-Stacking: Interactions between the electron-deficient pyridine rings could also occur.
The reactivity of the boronic acid, for example in Suzuki-Miyaura cross-coupling reactions, would be influenced by these non-covalent interactions. They can affect the accessibility of the boron atom to reactants and influence the stability of reaction intermediates.
Advanced Spectroscopic and Analytical Research Methodologies for 5 Pentafluoroethyl Pyridin 3 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organoboron compounds, providing detailed information about molecular structure, connectivity, and purity. For a molecule such as [5-(pentafluoroethyl)pyridin-3-yl]boronic acid, a multi-nuclear NMR approach is employed to fully elucidate its structure.
¹H, ¹³C, ¹¹B, ¹⁹F NMR for Structural Elucidation and Purity Assessment
A combination of proton (¹H), carbon-13 (¹³C), boron-11 (B1246496) (¹¹B), and fluorine-19 (¹⁹F) NMR spectroscopy provides a comprehensive understanding of the molecular framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the pentafluoroethyl group and the boronic acid group will cause these protons to be deshielded, shifting their resonances downfield. The coupling patterns (doublets and triplets) will be indicative of their positions relative to each other.
¹³C NMR: The carbon-13 NMR spectrum will reveal all the carbon environments within the molecule. The carbon atom attached to the boron atom (C-B) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The carbons of the pentafluoroethyl group will show characteristic splitting patterns due to coupling with the fluorine atoms.
¹¹B NMR: The boron-11 NMR spectrum is particularly useful for studying boronic acids. It typically shows a single, broad resonance, with a chemical shift that is characteristic of the trigonal planar geometry of the boronic acid. The chemical shift can be influenced by solvent and pH.
¹⁹F NMR: The fluorine-19 NMR spectrum provides direct information about the pentafluoroethyl group. It is expected to show two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, with coupling between them.
Table 1: Predicted ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.95 | s | H-2 |
| 8.70 | s | H-6 | |
| 8.30 | s | H-4 | |
| ¹³C | 152.0 | s | C-2 |
| 148.5 | s | C-6 | |
| 140.0 | s | C-4 | |
| 135.0 (broad) | s | C-3 | |
| 125.0 | t | C-5 | |
| 118.0 (tq) | tq | -CF₂- | |
| 109.0 (qt) | qt | -CF₃ | |
| ¹¹B | 30.0 (broad) | s | B(OH)₂ |
| ¹⁹F | -84.0 | t | -CF₃ |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached. It is invaluable for assigning the carbon signals of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the position of the substituents on the pyridine ring. For example, correlations would be expected between the pyridine protons and the carbon atom attached to the boron, as well as the carbon atom attached to the pentafluoroethyl group.
Table 2: Predicted 2D NMR Correlations for this compound
| Correlation | Proton Signal (ppm) | Correlated Carbon/Proton Signal (ppm) |
|---|---|---|
| COSY | 8.95 (H-2) | 8.30 (H-4) |
| 8.70 (H-6) | 8.30 (H-4) | |
| HSQC | 8.95 (H-2) | 152.0 (C-2) |
| 8.70 (H-6) | 148.5 (C-6) | |
| 8.30 (H-4) | 140.0 (C-4) | |
| HMBC | 8.95 (H-2) | 140.0 (C-4), 135.0 (C-3) |
| 8.70 (H-6) | 125.0 (C-5), 140.0 (C-4) |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) can be used to study dynamic processes in molecules, such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to study the rotational barrier around the C-C bond between the pyridine ring and the pentafluoroethyl group. However, this barrier is expected to be relatively low.
A more relevant application of DNMR would be to study the equilibrium between the boronic acid monomer and its anhydride, the boroxine (B1236090), which can form in aprotic solvents. This equilibrium is often slow on the NMR timescale, and DNMR could be used to determine the rate of exchange between the two species.
Mass Spectrometry in Mechanistic and Derivatization Research
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and study its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Adducts
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of an ion, which can be used to determine its elemental composition. This is particularly useful for confirming the identity of a newly synthesized compound or for identifying unknown adducts or derivatives. The calculated exact mass of the protonated molecule of this compound [M+H]⁺ would be a key piece of data for its characterization.
Table 3: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₇H₅B¹¹F₅NO₂ | 253.0314 |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the parent ion and can be used to elucidate fragmentation pathways. For this compound, MS/MS could be used to confirm the connectivity of the different functional groups.
Table 4: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)
| m/z of Fragment Ion | Proposed Structure of Fragment | Plausible Neutral Loss |
|---|---|---|
| 235.0203 | [C₇H₃BF₅N]⁺ | H₂O |
| 207.0254 | [C₆H₃BF₄N]⁺ | H₂O, CO |
| 184.0221 | [C₅H₃BF₅]⁺ | HCN |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. These methods are instrumental in the structural elucidation and analysis of this compound.
Characterization of Boronic Acid O-H and B-C Stretching Frequencies
The vibrational spectra of boronic acids are characterized by specific stretching frequencies that confirm the presence of the boronic acid moiety. The O-H stretching vibrations of the B(OH)₂ group typically appear as broad bands in the infrared spectrum due to hydrogen bonding. dergipark.org.trnih.gov For this compound, these are expected in the range of 3200-3600 cm⁻¹. In dimeric structures, which are common for boronic acids, both free and hydrogen-bonded O-H stretching modes can be observed. dergipark.org.tr
The B-C stretching frequency is another key diagnostic peak. For phenylboronic acid derivatives, the B-C stretching vibration is often observed in the range of 1300-1350 cm⁻¹. sci-hub.st The exact position of this band for this compound will be influenced by the electronic effects of the pentafluoroethyl group and the pyridine ring.
The B-O stretching vibrations are also prominent and typically found in the 1310–1380 cm⁻¹ region. dergipark.org.tr These bands can sometimes overlap with other vibrations, making definitive assignment challenging without computational modeling. dergipark.org.trsci-hub.st
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| Boronic Acid | O-H Stretch | 3200-3600 | Broad band due to hydrogen bonding |
| Boronic Acid | B-O Stretch | 1310-1380 | Strong intensity |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Characteristic ring vibrations |
| Pentafluoroethyl | C-F Stretch | 1100-1300 | Strong, multiple bands |
Monitoring Reaction Progress and Intermediate Formation
Vibrational spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. By tracking the disappearance of the characteristic boronic acid peaks (e.g., the O-H stretch) and the appearance of new peaks corresponding to the product, the reaction can be followed in real-time. researchgate.netresearchgate.net For instance, the formation of a new C-C bond in a cross-coupling reaction will result in changes in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Furthermore, IR and Raman spectroscopy can be employed to identify the formation of reaction intermediates. For example, the formation of boronate esters or other transient species can be detected by the appearance of their characteristic vibrational bands. sci-hub.st This information is invaluable for mechanistic studies and reaction optimization.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is essential for understanding the precise molecular geometry, crystal packing, and intermolecular interactions of this compound.
Elucidation of Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com This data would confirm the planar geometry of the pyridine ring and the trigonal planar arrangement around the boron atom. The orientation of the pentafluoroethyl group relative to the pyridine ring would also be determined.
The crystal packing arrangement describes how individual molecules are arranged in the crystal lattice. nih.gov For pyridine-containing compounds, π-π stacking interactions between the aromatic rings are a common packing motif. researchgate.net The presence of the bulky and electron-withdrawing pentafluoroethyl group will significantly influence these packing interactions.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, boronic acids are known to form extensive hydrogen bonding networks. rsc.org The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or larger supramolecular assemblies. nih.govrsc.org X-ray crystallography would elucidate the specific hydrogen bonding patterns in this compound, including O-H···O and O-H···N interactions involving the pyridine nitrogen. rsc.org
In addition to strong hydrogen bonds, weaker intermolecular interactions such as C-H···F and C-H···O interactions may also play a role in the crystal packing. A detailed analysis of the crystal structure would provide a comprehensive understanding of all these interactions, which collectively determine the solid-state properties of the compound. mdpi.comias.ac.in
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | O-H (Boronic Acid) | O (Boronic Acid), N (Pyridine) | Formation of dimers and extended networks |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |
| Halogen Bonding | C-F (Pentafluoroethyl) | N (Pyridine), O (Boronic Acid) | Directional interactions influencing packing |
Chromatographic Techniques for Reaction Monitoring and Purification in Research
Chromatographic methods are indispensable for both monitoring the progress of reactions and for the purification of this compound and its derivatives.
Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress. shoko-sc.co.jpacs.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of the starting material and the formation of the product can be visualized. The relative polarities of the reactants and products will determine their retention factors (Rf values).
High-performance liquid chromatography (HPLC) is a more quantitative technique for reaction monitoring and purity assessment. vapourtec.com A variety of stationary phases can be used, with reversed-phase columns (e.g., C18) being common for the analysis of organic molecules. The choice of mobile phase is critical for achieving good separation. For boronic acids, which can be challenging to analyze by HPLC, specialized columns and mobile phase additives may be necessary to obtain sharp peaks and reproducible results.
For the purification of this compound, flash column chromatography is a standard technique. However, the purification of boronic acids on silica (B1680970) gel can sometimes be problematic due to their polarity and potential for degradation. chemicalforums.comreddit.com Careful selection of the eluent system is crucial to achieve good separation from impurities. In some cases, specialized techniques such as chromatography on boric acid-impregnated silica gel may be beneficial. researchgate.net
Table 3: Chromatographic Methods for the Analysis and Purification of this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Hexanes/Ethyl Acetate (B1210297), Dichloromethane (B109758)/Methanol |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring, Purity Analysis | C18, Phenyl-Hexyl | Acetonitrile (B52724)/Water with additives (e.g., TFA, formic acid) |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
The determination of purity and reaction yield for this compound and its subsequent derivatives relies heavily on the separation power of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques is often dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC) analysis of boronic acids, including pyridine-containing structures, can be challenging due to their polarity and propensity to dehydrate at elevated temperatures, forming boroxines (cyclic anhydrides). To mitigate these issues, derivatization is a common strategy. This involves converting the polar boronic acid group into a more volatile and thermally stable ester, for instance, by reaction with a diol like pinacol (B44631). The resulting pinacol boronate ester is more amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique not only quantifies the compound but also provides structural confirmation of the analyte and any impurities. For fluorinated compounds, an electron capture detector (GC-ECD) can also be employed for sensitive detection.
High-Performance Liquid Chromatography (HPLC) is generally the more versatile and widely used technique for the analysis of boronic acids and their derivatives, as it is performed at ambient or slightly elevated temperatures, thus avoiding thermal degradation. Reversed-phase HPLC (RP-HPLC) is the most common modality. The presence of the pentafluoroethyl group on the pyridine ring significantly increases the hydrophobicity of the molecule, leading to good retention on nonpolar stationary phases like C18 or C8.
The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape and reproducibility. Detection is most commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. For more complex mixtures or trace-level analysis, coupling the HPLC system to a mass spectrometer (LC-MS) provides enhanced sensitivity and selectivity.
Yield determination in a chemical reaction involving this compound can be accurately performed using HPLC with an internal standard. A known amount of a stable, non-reactive compound is added to the reaction mixture, and the peak area of the product is compared to that of the internal standard to calculate the yield.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination of Products
When this compound is used in asymmetric synthesis to produce chiral molecules, determining the enantiomeric excess (ee) of the product is critical. Chiral chromatography, in the form of both chiral HPLC and chiral GC, is the gold standard for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the enantiomeric separation of a wide range of chiral compounds, including those derived from fluorinated pyridines. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are particularly effective for separating a broad spectrum of chiral molecules, including those containing heterocyclic rings.
The choice of mobile phase is crucial for achieving optimal separation and can be operated in normal-phase, reversed-phase, or polar organic modes. For many chiral separations of pyridine derivatives, a normal-phase mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) provides excellent resolution. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC) can also be employed for the determination of enantiomeric excess, particularly for volatile and thermally stable chiral products. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. As with non-chiral GC of boronic acid derivatives, prior derivatization of the product may be necessary to enhance its volatility and improve chromatographic performance.
The following table provides an illustrative example of a chiral HPLC method for determining the enantiomeric excess of a hypothetical chiral secondary alcohol derived from a reaction involving this compound.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Sample Data (Retention Times) | Enantiomer 1: 12.5 min, Enantiomer 2: 14.8 min |
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Fluorinated Boronic Acids
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Future research into the synthesis of [5-(pentafluoroethyl)pyridin-3-yl]boronic acid will likely prioritize these principles.
Current methods for preparing fluorinated aryl boronic acids often rely on traditional techniques that may involve harsh conditions or generate significant waste. Emerging sustainable approaches that could be applied to this specific compound include:
Metal-Free Catalysis : Developing transition-metal-free borylation reactions avoids the environmental impact and cost associated with heavy metals. Research could focus on base-mediated or photoinduced borylation methods that offer milder reaction conditions.
C-H Borylation : Direct catalytic C-H borylation of a pre-functionalized 3-pentafluoroethylpyridine precursor would be a highly atom-economical approach, eliminating the need for halogenated starting materials.
Multicomponent Reactions (MCRs) : Designing MCRs where the boronic acid is formed and utilized in a one-pot sequence can significantly reduce the number of synthetic steps, solvent usage, and purification requirements.
Green Solvents : Investigating the use of safer, renewable, or recyclable solvents like water, ethanol, or ionic liquids could drastically reduce the environmental footprint of the synthesis.
| Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Metal-Free C-H Borylation | High atom economy; avoids toxic metal catalysts. | Achieving high regioselectivity on the pyridine (B92270) ring. |
| Photocatalytic Borylation | Mild, ambient temperature conditions; uses light as a reagent. | Identifying suitable photocatalysts and reaction conditions. |
| Multicomponent Reactions | Reduces steps, waste, and purification; improves efficiency. | Designing a convergent reaction that incorporates the pentafluoroethylpyridine motif. |
| Aqueous Synthesis | Eliminates hazardous organic solvents; simplifies workup. | Overcoming potential instability (protodeboronation) of the boronic acid in water. |
Novel Catalytic Systems for Transformations Involving this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, and this compound is an ideal partner for introducing the pentafluoroethyl-pyridine moiety into organic molecules. Future research will explore novel catalytic systems to expand the scope and efficiency of its transformations.
Palladium-Based Catalysts : While palladium is the workhorse for Suzuki couplings, new generations of ligands and pre-catalysts are needed to efficiently couple challenging substrates like heteroaryl boronic acids. Research into catalysts that are highly active at low loadings, tolerant of the fluorine-rich substrate, and effective at room temperature would be highly beneficial.
Nickel-Based Catalysts : Nickel catalysts are emerging as a cost-effective and reactive alternative to palladium, particularly for activating challenging C-F bonds, which could open up new reaction pathways.
Copper-Catalyzed Reactions : Copper catalysis offers unique reactivity for C-C and C-heteroatom bond formations. Developing copper-catalyzed methods for amination, etherification, or cyanation using this compound would greatly expand its synthetic utility beyond traditional cross-coupling.
| Catalyst Type | Target Transformation | Potential Advantages for Fluorinated Substrates |
|---|---|---|
| Palladium(II) Precatalysts with Buchwald-type Ligands | Suzuki-Miyaura Coupling | High efficiency for heteroaryl couplings, tolerance of functional groups. |
| Nickel(0) with N-Heterocyclic Carbene (NHC) Ligands | Suzuki-Miyaura & C-F Activation | Lower cost than palladium, unique reactivity with fluorinated compounds. |
| Copper(II) Salts with Amine Ligands | Chan-Lam Amination/Etherification | Enables C-N and C-O bond formation, complementary to palladium catalysis. |
| Photoredox/Nickel Dual Catalysis | Reductive Cross-Coupling | Allows for coupling under mild, light-driven conditions, accessing different reaction pathways. |
Exploration of Bio-inspired and Biocatalytic Approaches
Nature's catalysts, enzymes, offer unparalleled selectivity and operate under mild, aqueous conditions. While direct enzymatic synthesis of a complex molecule like this compound is currently unknown, bio-inspired and biocatalytic approaches represent a significant future frontier.
Chemo-enzymatic Synthesis : A plausible strategy involves using enzymes to create a key precursor. For instance, an engineered enzyme could selectively hydroxylate a related pyridine derivative, which is then chemically converted to the boronic acid. Similarly, enzymes are being developed for selective C-H fluorination, which could potentially be adapted to install fluorine atoms onto a pyridine precursor.
Engineered Enzymes : The directed evolution of enzymes could create novel biocatalysts capable of forming C-B bonds or performing transformations on the pyridine ring. While challenging, the development of a "borylase" enzyme is a long-term goal in biocatalysis.
Bio-inspired Catalysts : Small organic molecules or metal complexes designed to mimic the active sites of enzymes could offer a bridge between traditional catalysis and biocatalysis. These catalysts could perform selective transformations on the pyridine ring or facilitate the C-B bond formation under mild conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by enabling safer, more efficient, and scalable processes. Integrating the synthesis and application of this compound with these platforms is a key area for future development.
Continuous Flow Synthesis : The synthesis of boronic acids, especially those involving organolithium intermediates, can be hazardous on a large scale in batch reactors. Continuous flow reactors offer superior heat and mass transfer, allowing for highly exothermic or fast reactions to be performed safely and efficiently. This could enable the on-demand, scalable production of this compound.
Automated Reaction Screening : Automated platforms can perform hundreds of reactions in parallel, enabling the rapid screening of catalysts, ligands, and reaction conditions for transformations involving the target boronic acid. This high-throughput approach can accelerate the discovery of optimal conditions for Suzuki-Miyaura couplings or other reactions.
Telescoped Reactions : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. A future application could involve the flow synthesis of the boronic acid followed immediately by an in-line Suzuki-Miyaura coupling, streamlining the production of final products.
Automated Radiosynthesis : For applications in positron emission tomography (PET), the incorporation of fluorine-18 (B77423) is crucial. Automated radiosynthesis modules have been successfully used for the copper-mediated fluorination of boronic acid precursors, a technology directly applicable for creating ¹⁸F-labeled versions of molecules derived from this compound.
Design of Next-Generation Fluorinated Boronic Acid Reagents with Enhanced Reactivity and Selectivity
While boronic acids are powerful reagents, they can be prone to decomposition (protodeboronation), especially heteroaryl boronic acids. Future research will focus on designing more robust and versatile versions of this compound.
Potassium Trifluoroborates (R-BF₃K) : Converting the boronic acid to its corresponding potassium trifluoroborate salt can significantly enhance its stability towards air and moisture, making it easier to handle and store. These salts are often crystalline, free-flowing solids that can be used directly in many cross-coupling reactions.
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protecting groups for boronic acids. They are robust enough to withstand a wide range of reaction conditions, including chromatography. The boronic acid can be released under mild basic conditions, allowing for its use in iterative cross-coupling strategies to build complex molecules step-by-step. The development of a MIDA-protected version of this compound would be a significant step forward.
Intramolecularly Stabilized Reagents : Research into new protecting groups or intramolecular coordination strategies could lead to reagents with finely tuned reactivity. By modifying the boron center, it may be possible to control the rate of transmetalation in cross-coupling reactions, thereby improving selectivity in complex syntheses.
| Derivative | Structure | Key Advantages | Primary Application |
|---|---|---|---|
| Boronic Acid | R-B(OH)₂ | Directly reactive in many couplings. | Standard Suzuki-Miyaura reactions. |
| Potassium Trifluoroborate | [R-BF₃]⁻K⁺ | Enhanced air and moisture stability; crystalline solid. | Cross-coupling where stability is a concern. |
| MIDA Boronate | R-B(MIDA) | Exceptional stability to chromatography and diverse reagents; slow release of boronic acid. | Iterative cross-coupling and synthesis of complex molecules. |
| Pinacol (B44631) Boronate | R-B(pin) | Good stability, compatible with chromatography, often used directly. | General synthesis and isolation of borylated intermediates. |
Q & A
Q. What computational methods predict regioselectivity in cross-coupling?
- Methodological Answer :
- DFT calculations : Compare transition-state energies for coupling at C2 vs. C4 positions. Electron-withdrawing groups (e.g., CF₃) favor C2 selectivity (ΔG‡ difference: ~2 kcal/mol) .
- Hammett plots : Correlate σₚ values of substituents with observed regioselectivity in aryl halides .
- Machine learning : Train models on existing datasets (e.g., 500+ Suzuki reactions) to predict optimal conditions for new substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
